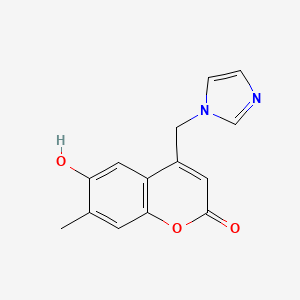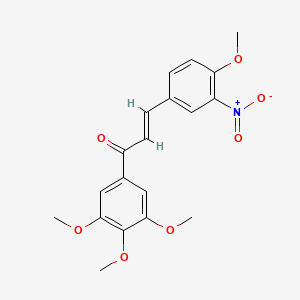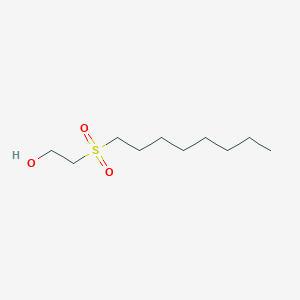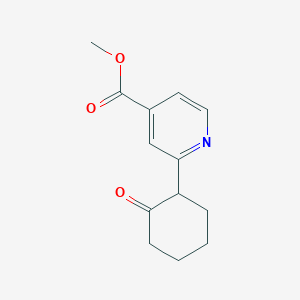![molecular formula C16H21N5O3S2 B11049589 2-[(4-cyclopropyl-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-sulfamoylbenzyl)acetamide](/img/structure/B11049589.png)
2-[(4-cyclopropyl-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-sulfamoylbenzyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-ciclopropil-5-etil-4H-1,2,4-triazol-3-il)sulfanil]-N-(4-sulfamoilbencil)acetamida es un compuesto orgánico complejo que presenta un anillo de triazol, un grupo sulfanyl y un grupo sulfonamida
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de 2-[(4-ciclopropil-5-etil-4H-1,2,4-triazol-3-il)sulfanil]-N-(4-sulfamoilbencil)acetamida normalmente implica múltiples pasos. Una ruta común comienza con la preparación del anillo de triazol, seguida de la introducción del grupo sulfanyl y el grupo sulfonamida. Las condiciones de reacción a menudo requieren catalizadores y disolventes específicos para asegurar un alto rendimiento y pureza.
Métodos de Producción Industrial
En un entorno industrial, la producción de este compuesto puede implicar reactores a gran escala y procesos de flujo continuo. El uso de sistemas automatizados y técnicas avanzadas de monitoreo garantiza la calidad y eficiencia consistentes. La elección de las materias primas y la optimización de las condiciones de reacción son cruciales para minimizar los costos y el impacto ambiental.
Análisis De Reacciones Químicas
Tipos de Reacciones
2-[(4-ciclopropil-5-etil-4H-1,2,4-triazol-3-il)sulfanil]-N-(4-sulfamoilbencil)acetamida puede someterse a diversas reacciones químicas, que incluyen:
Oxidación: Esta reacción puede introducir grupos funcionales que contienen oxígeno.
Reducción: Esta reacción puede eliminar grupos funcionales que contienen oxígeno o agregar hidrógeno.
Sustitución: Esta reacción puede reemplazar un grupo funcional por otro.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Los agentes reductores comunes incluyen hidruro de litio y aluminio y borohidruro de sodio.
Sustitución: Los reactivos comunes incluyen halógenos y nucleófilos.
Productos Principales
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir sulfoxidos o sulfonas, mientras que la reducción puede producir tioles o aminas.
Aplicaciones Científicas De Investigación
2-[(4-ciclopropil-5-etil-4H-1,2,4-triazol-3-il)sulfanil]-N-(4-sulfamoilbencil)acetamida tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se explora como un posible agente terapéutico para diversas enfermedades.
Industria: Se utiliza en el desarrollo de nuevos materiales y catalizadores.
Mecanismo De Acción
El mecanismo de acción de 2-[(4-ciclopropil-5-etil-4H-1,2,4-triazol-3-il)sulfanil]-N-(4-sulfamoilbencil)acetamida implica su interacción con dianas moleculares específicas. El anillo de triazol y el grupo sulfonamida pueden unirse a enzimas y receptores, modulando su actividad. Este compuesto puede inhibir o activar vías específicas, lo que lleva a sus efectos biológicos observados.
Comparación Con Compuestos Similares
Compuestos Similares
- N-Ciclohexil-2-{[4-ciclopropil-5-(4-metil-1-piperidinil)-4H-1,2,4-triazol-3-il]sulfanil}-N-etilacetanida
- Ácido acético, 2-[[5-bromo-4-(4-ciclopropil-1-naftalenil)-4H-1,2,4-triazol-3-il]tio]-, éster etílico
- 5-Ciclopropil-4-etil-4H-1,2,4-triazol-3-tiol
Singularidad
2-[(4-ciclopropil-5-etil-4H-1,2,4-triazol-3-il)sulfanil]-N-(4-sulfamoilbencil)acetamida es única debido a su combinación específica de grupos funcionales, que confieren propiedades químicas y biológicas distintas. Su estructura permite modificaciones químicas versátiles, convirtiéndola en un compuesto valioso para la investigación y el desarrollo.
Propiedades
Fórmula molecular |
C16H21N5O3S2 |
|---|---|
Peso molecular |
395.5 g/mol |
Nombre IUPAC |
2-[(4-cyclopropyl-5-ethyl-1,2,4-triazol-3-yl)sulfanyl]-N-[(4-sulfamoylphenyl)methyl]acetamide |
InChI |
InChI=1S/C16H21N5O3S2/c1-2-14-19-20-16(21(14)12-5-6-12)25-10-15(22)18-9-11-3-7-13(8-4-11)26(17,23)24/h3-4,7-8,12H,2,5-6,9-10H2,1H3,(H,18,22)(H2,17,23,24) |
Clave InChI |
HWODEFAJBOHMOH-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NN=C(N1C2CC2)SCC(=O)NCC3=CC=C(C=C3)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-{6-Hydroxy-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1{3,7}]decan-2-yl}-2,2-dimethyloxan-4-yl)propanenitrile](/img/structure/B11049523.png)



![2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-cyclohexyl-2-phenylacetamide](/img/structure/B11049544.png)
![2-methoxy-5-[4-(4-methoxyphenyl)-1H-pyrazol-5-yl]phenol](/img/structure/B11049561.png)
![4-Amino-1-(3,4-dimethylphenyl)-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one](/img/structure/B11049562.png)
![2-(2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl)-N-phenylacetamide](/img/structure/B11049563.png)

![4-{2-[(4-fluorobenzyl)oxy]phenyl}-6-methyl-1-(propan-2-yl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B11049583.png)


![5-methyl-N-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11049601.png)
![3-[chloro(difluoro)methyl]-6-[2-chloro-5-(1H-pyrazol-1-yl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11049602.png)
